Cas no 171-75-5 (Spiro[indoline-3,4'-piperidine])
![Spiro[indoline-3,4'-piperidine] structure](https://ja.kuujia.com/scimg/cas/171-75-5x500.png)
Spiro[indoline-3,4'-piperidine] 化学的及び物理的性質
名前と識別子
-
- Spiro[indoline-3,4'-piperidine]
- 1,2-DIHYDROSPIRO[INDOLE-3,4'-PIPERIDINE]
- spiro[1,2-dihydroindole-3,4'-piperidine]
- Spiro[3H-indole-3,4'-piperidine], 1,2-dihydro-
- 1,2-Dihydrospiro[3H-indole-3,4'-piperidine]
- 1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PIPERIDINE]
- 1,2-Dihydrospiro[3H-indole-3,4'-piperidine] 2HCl
- MFCD10696309
- DTXSID50472652
- SCHEMBL210677
- AS-42888
- Spiro[indoline-3,4-piperidine]
- 1,2-DIHYDRO-SPIRO[3H-INDOLE-3,4'-PIPERIDINE]
- 1,2-Dihydrospiro[indole-3,4-piperidine]
- EN300-187197
- 171-75-5
- CS-0089860
- AB57016
- AKOS006302701
- DB-345499
-
- MDL: MFCD10696309
- インチ: InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2
- InChIKey: JHMKGUPCKJSSEF-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3(CCNCC3)CN2
計算された属性
- 精确分子量: 188.13148
- 同位素质量: 188.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 24.1Ų
じっけんとくせい
- 密度みつど: 1.13
- ゆうかいてん: 140-142 ºC
- Boiling Point: 345.34°C at 760 mmHg
- フラッシュポイント: 217.018°C
- Refractive Index: 1.61
- PSA: 24.06
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Spiro[indoline-3,4'-piperidine] Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Spiro[indoline-3,4'-piperidine] Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160500-250mg |
Spiro[indoline-3,4'-piperidine] |
171-75-5 | 95% | 250mg |
¥2156 | 2023-04-15 | |
Fluorochem | 231293-5g |
Spiro[indoline-3,4'-piperidine] |
171-75-5 | 95% | 5g |
£1719.00 | 2022-02-28 | |
abcr | AB294126-1 g |
1,2-Dihydrospiro[indole-3,4'-piperidine], 95%; . |
171-75-5 | 95% | 1 g |
€756.00 | 2023-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-474537-250 mg |
Spiro[indoline-3,4'-piperidine], |
171-75-5 | 250MG |
¥2,858.00 | 2023-07-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160500-1g |
Spiro[indoline-3,4'-piperidine] |
171-75-5 | 95% | 1g |
¥5040 | 2023-04-15 | |
Enamine | EN300-187197-0.25g |
1,2-dihydrospiro[indole-3,4'-piperidine] |
171-75-5 | 0.25g |
$564.0 | 2023-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00473-1G |
spiro[indoline-3,4'-piperidine] |
171-75-5 | 95% | 1g |
¥ 4,118.00 | 2023-04-14 | |
Ambeed | A348877-5g |
Spiro[indoline-3,4'-piperidine] |
171-75-5 | 95% | 5g |
$1704.0 | 2024-04-22 | |
eNovation Chemicals LLC | K13347-5g |
Spiro[indoline-3,4'-piperidine] |
171-75-5 | 95% | 5g |
$1600 | 2023-05-08 | |
TRC | S683005-250mg |
Spiro[indoline-3,4'-piperidine] |
171-75-5 | 250mg |
$ 201.00 | 2023-04-16 |
Spiro[indoline-3,4'-piperidine] 関連文献
-
Yanyu Chen,Zhaobo Wang,Wutong Zhao,Shitao Sun,Lu Yang,Junpeng Zhang,Di Zhang,Maosheng Cheng,Bin Lin,Yongxiang Liu Chem. Commun. 2022 58 3051
-
Antonella Ilenia Alfano,Angela Zampella,Ettore Novellino,Margherita Brindisi,Heiko Lange React. Chem. Eng. 2020 5 2091
-
P. S. Devi,Mohan Neetha,Gopinathan Anilkumar Org. Biomol. Chem. 2023 21 4332
-
Ciarán C. Lynch,Archita Sripada,Christian Wolf Chem. Soc. Rev. 2020 49 8543
-
Nathan R. Rose,Michael A. McDonough,Oliver N. F. King,Akane Kawamura,Christopher J. Schofield Chem. Soc. Rev. 2011 40 4364
-
Claire Fleurisson,Nessrine Graidia,Yann Foricher,Erica Benedetti,Laurent Micouin Org. Biomol. Chem. 2023 21 3542
Spiro[indoline-3,4'-piperidine]に関する追加情報
Exploring Spiro[indoline-3,4'-piperidine] (CAS No. 171-75-5): Properties, Applications, and Market Insights
Spiro[indoline-3,4'-piperidine] (CAS No. 171-75-5) is a unique spirocyclic compound that has garnered significant attention in pharmaceutical and chemical research. Its distinctive molecular structure, featuring a fusion of indoline and piperidine rings, makes it a valuable scaffold for drug discovery. Researchers are increasingly exploring its potential in central nervous system (CNS) drug development, particularly for conditions like Parkinson's disease and depression, where spirocyclic frameworks show promising activity.
The chemical properties of Spiro[indoline-3,4'-piperidine] contribute to its versatility. With a molecular weight of 174.24 g/mol and a spiro carbon center, it offers both rigidity and flexibility—a rare combination that enhances its binding affinity to biological targets. Recent studies highlight its role as a key intermediate in synthesizing heterocyclic compounds, which are crucial for developing new therapeutic agents. This aligns with the growing demand for novel drug candidates in the pharmaceutical industry.
One of the most searched questions about Spiro[indoline-3,4'-piperidine] is its synthetic route. The compound is typically prepared via cyclization reactions involving indoline derivatives and piperidine precursors. Optimizing these synthetic protocols has become a hot topic, especially with the rise of green chemistry trends. Researchers are exploring catalyst-free methods and microwave-assisted synthesis to improve yield and reduce environmental impact—a reflection of the industry's shift toward sustainable chemistry.
In the pharmaceutical market, Spiro[indoline-3,4'-piperidine] is gaining traction as a privileged structure in medicinal chemistry. Its ability to modulate dopamine receptors and serotonin transporters has sparked interest in neurodegenerative disease research. A 2023 market report noted a 12% annual growth in demand for spirocyclic compounds, driven by their applications in CNS drugs and anticancer agents. This trend underscores the compound's commercial potential.
From a drug design perspective, the three-dimensional geometry of Spiro[indoline-3,4'-piperidine] offers advantages over flat aromatic systems. Its stereochemical complexity enables selective interactions with biological targets, reducing off-target effects—a critical factor in precision medicine. Recent patents highlight its use in allosteric modulators for G-protein-coupled receptors (GPCRs), a major focus in biotech innovation.
Quality control of Spiro[indoline-3,4'-piperidine] relies on advanced analytical techniques like HPLC and LC-MS. Purity standards (>98%) are strictly maintained for pharmaceutical applications, as impurities can affect drug efficacy and safety profiles. Suppliers increasingly provide certificates of analysis (CoA) with detailed spectroscopic data (1H NMR, 13C NMR), responding to the industry's emphasis on transparent supply chains.
Looking ahead, computational chemistry tools are being employed to predict new derivatives of Spiro[indoline-3,4'-piperidine]. Molecular docking studies and QSAR models help identify potential bioactive molecules before lab synthesis—a strategy aligned with the AI-driven drug discovery movement. This approach reduces R&D costs and accelerates the development of next-generation therapeutics.
In conclusion, Spiro[indoline-3,4'-piperidine] (CAS No. 171-75-5) represents a fascinating intersection of chemical innovation and therapeutic potential. Its unique spiro architecture, diverse applications, and relevance to cutting-edge research ensure its continued importance in both academic and industrial settings. As drug discovery evolves toward more complex molecular scaffolds, this compound is poised to play an even greater role in addressing unmet medical needs.
171-75-5 (Spiro[indoline-3,4'-piperidine]) Related Products
- 356073-00-2(3-(piperidin-4-yl)-2,3-dihydro-1H-indole)
- 13078-91-6(2-(Indolin-3-yl)ethanamine)
- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)
- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)
- 888431-43-4(3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 2229290-89-3(3,3-difluoro-3-(5-methoxypyridin-3-yl)propan-1-amine)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 1262010-25-2([1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-chloro-5'-fluoro-, 3'-methyl ester)
